molecular formula C21H28N4O4S B2799069 N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-48-2

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2799069
CAS No.: 898445-48-2
M. Wt: 432.54
InChI Key: GQAHWXPGPMQRQX-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H28N4O4S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Chemical Structure

The compound features a unique structure that includes:

  • A 3,5-dimethoxyphenyl group.
  • A thioacetamide moiety.
  • A tetrahydro-cyclopenta[d]pyrimidine structure.

This structural complexity suggests a diverse range of interactions within biological systems.

Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The thioacetamide group may interact with thiol groups in enzymes, potentially inhibiting their activity.
  • Modulation of Signaling Pathways : The compound could influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Neurotransmitter Interaction : Given the dimethylaminoethyl group, there is potential for interaction with neurotransmitter systems, possibly affecting mood and cognition.

1. Anticancer Activity

Research has shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds with similar thieno[2,3-d]pyrimidine frameworks demonstrated IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines .
CompoundCell LineIC50 (μM)
Compound VIIMDA-MB-23127.6
Compound IXA54943

2. Antimicrobial Activity

Similar compounds have been evaluated for their antimicrobial properties. While specific data for the target compound is limited, thieno[2,3-d]pyrimidine derivatives have shown promising results against various pathogens.

3. Neuropharmacological Effects

The presence of the dimethylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for effects on neurotransmitter systems and have shown promise in modulating mood disorders.

Case Studies

A series of studies explored the cytotoxicity of thieno[2,3-d]pyrimidine derivatives:

  • Elmongy et al. (2022) synthesized several derivatives and assessed their activity against breast and lung cancer cells. They reported significant inhibition rates (up to 87%) at concentrations as low as 50 μM .

Future Directions

Further research is warranted to elucidate the full biological profile of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the specific pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) Analysis: To optimize the compound’s efficacy and minimize toxicity.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-24(2)8-9-25-18-7-5-6-17(18)20(23-21(25)27)30-13-19(26)22-14-10-15(28-3)12-16(11-14)29-4/h10-12H,5-9,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAHWXPGPMQRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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